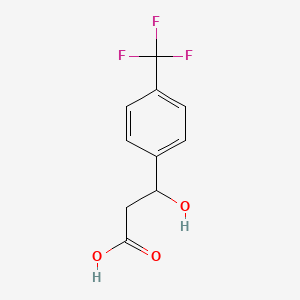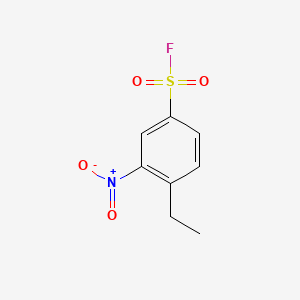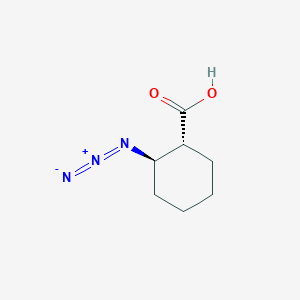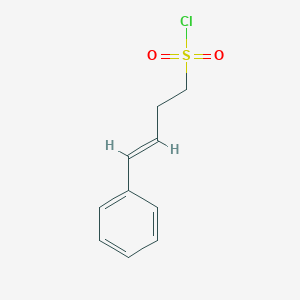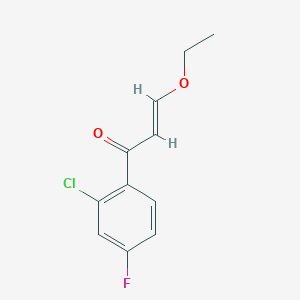![molecular formula C12H20N2 B13525593 4-[(1R)-1-aminoethyl]-N,N-diethylaniline CAS No. 1228566-59-3](/img/structure/B13525593.png)
4-[(1R)-1-aminoethyl]-N,N-diethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1R)-1-aminoethyl]-N,N-diethylaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of an aminoethyl group attached to the aniline ring, along with two ethyl groups on the nitrogen atom It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-aminoethyl]-N,N-diethylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. The process typically starts with the preparation of the intermediate compound, which is then subjected to further reactions to introduce the aminoethyl group.
Alkylation of Aniline: Aniline is reacted with ethyl bromide in the presence of a base such as sodium hydroxide to form N,N-diethylaniline.
Introduction of Aminoethyl Group: The N,N-diethylaniline is then treated with an appropriate reagent, such as ®-1-chloro-2-propanamine, under controlled conditions to introduce the aminoethyl group at the para position of the aniline ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
4-[(1R)-1-aminoethyl]-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its reduced form.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the reagent used.
科学的研究の応用
4-[(1R)-1-aminoethyl]-N,N-diethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism of action of 4-[(1R)-1-aminoethyl]-N,N-diethylaniline involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The compound may also participate in electron transfer reactions, affecting cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
- 4-[(1R)-1-aminoethyl]-2,6-diethylaniline
- 4-[(1R)-1-aminoethyl]-N,N-dimethylaniline
Uniqueness
4-[(1R)-1-aminoethyl]-N,N-diethylaniline is unique due to its specific chiral configuration and the presence of both aminoethyl and diethyl groups. This combination of functional groups imparts distinct chemical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
1228566-59-3 |
|---|---|
分子式 |
C12H20N2 |
分子量 |
192.30 g/mol |
IUPAC名 |
4-[(1R)-1-aminoethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C12H20N2/c1-4-14(5-2)12-8-6-11(7-9-12)10(3)13/h6-10H,4-5,13H2,1-3H3/t10-/m1/s1 |
InChIキー |
AOFFRNRKONGMMO-SNVBAGLBSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)[C@@H](C)N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


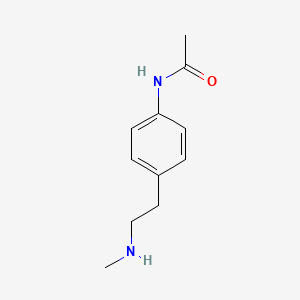
![6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride](/img/structure/B13525519.png)
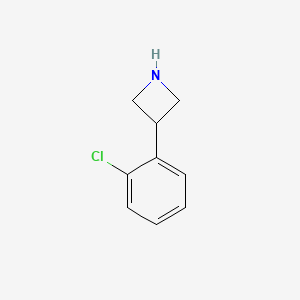

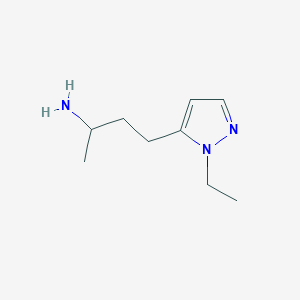

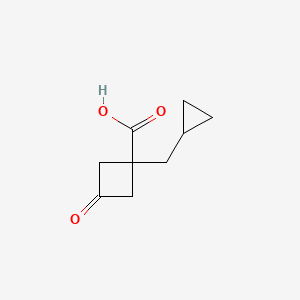
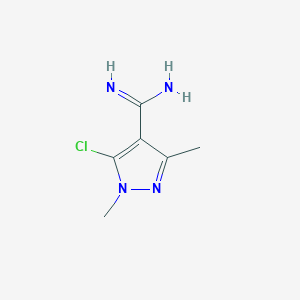
![1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride](/img/structure/B13525567.png)
